Enolase Inhibitory Activity: Negative Selectivity of CRP (174-185) Versus Peptides 77-82 and 201-206
CRP peptide 174-185 (RS-83277) exhibits no measurable enolase inhibitory activity, in contrast to CRP peptides 77-82 and 201-206, which inhibit enolase with defined Ki values and suppress superoxide generation in neutrophils [1]. This functional absence distinguishes 174-185 from these closely related CRP-derived fragments and indicates a distinct mechanism of action that does not involve perturbation of glycolytic energy metabolism.
| Evidence Dimension | Enolase inhibition constant (Ki) and superoxide generation inhibition |
|---|---|
| Target Compound Data | No enolase inhibitory activity; no inhibition of superoxide generation observed |
| Comparator Or Baseline | CRP peptide 77-82: Ki = 27 μM; 6.25 μM inhibits superoxide generation by 12 ± 2% (60-min preincubation). CRP peptide 201-206: Ki = 19 μM; 6.25 μM inhibits superoxide generation by 10 ± 1% (60-min preincubation) |
| Quantified Difference | 174-185: Ki not measurable (no inhibition); 77-82: Ki = 27 μM; 201-206: Ki = 19 μM |
| Conditions | Purified human neutrophil enolase enzyme assay; opsonized zymosan-stimulated human neutrophils in vitro [1] |
Why This Matters
This negative selectivity profile enables researchers to study macrophage-activating and tumoricidal effects without confounding glycolytic inhibition observed with other CRP fragments, making 174-185 the appropriate choice for assays requiring preserved neutrophil metabolic function.
- [1] Shephard EG, et al. C-reactive protein (CRP) peptides inactivate enolase in human neutrophils leading to depletion of intracellular ATP and inhibition of superoxide generation. Immunology. 1992;76(1):79-85. View Source
